molecular formula C23H24ClN7O B3411732 2-(4-(4-((3-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 921496-77-7

2-(4-(4-((3-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

Cat. No.: B3411732
CAS No.: 921496-77-7
M. Wt: 449.9 g/mol
InChI Key: NYKYPJIXFKFKQD-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer activity . Key structural elements include:

  • 3-Chlorophenylamino group at position 4: Enhances binding via electron-withdrawing effects and hydrophobic interactions.
  • Phenyl group at position 1: Contributes to aromatic stacking interactions.

Properties

IUPAC Name

2-[4-[4-(3-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O/c24-17-5-4-6-18(15-17)26-21-20-16-25-31(19-7-2-1-3-8-19)22(20)28-23(27-21)30-11-9-29(10-12-30)13-14-32/h1-8,15-16,32H,9-14H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKYPJIXFKFKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-((3-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized through cyclocondensation reactions and subsequent modifications to introduce various functional groups, such as piperazine and chlorophenyl moieties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds based on the pyrazolo[3,4-d]pyrimidine scaffold. For example, derivatives have shown significant activity against various cancer cell lines. The compound has been reported to exhibit dual inhibitory effects on EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM . In vitro studies demonstrated that it effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration .

The mechanism underlying the biological activity of this compound is believed to involve inhibition of key kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of these kinases, mimicking adenine interactions crucial for kinase activity . This bioisosteric replacement strategy enhances the compound's efficacy as an anticancer agent.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of related compounds on the NCI-60 cancer cell line panel revealed promising results, with some derivatives achieving growth inhibition values exceeding 80% at concentrations as low as 10 µM .
  • ADME-Tox Predictions : The pharmacokinetic profile of similar compounds indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting good drug-likeness and potential for clinical development .

Data Table: Biological Activity Overview

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-70.3EGFR/VEGFR2 inhibition
Apoptosis InductionHCT-1167.60Cell cycle arrest
CytotoxicityNCI-60 Panel>80% at 10 µMMultiple kinase inhibition

Scientific Research Applications

Structure

The chemical structure of this compound can be described as follows:

  • Core Structure : It contains a pyrazolo[3,4-d]pyrimidine moiety, which is linked to a piperazine group.
  • Functional Groups : The presence of a chlorophenyl group and an ethanol side chain contributes to its biological activity.

Properties

The compound exhibits various physical and chemical properties that influence its biological activity, such as solubility, stability, and reactivity.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways.

Case Study: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Compounds containing this structure have been investigated for their potential use as anxiolytics and antidepressants.

Case Study: Neuropharmacological Screening

In a study assessing the neuropharmacological effects of similar compounds, it was found that certain derivatives significantly reduced anxiety-like behavior in animal models. The study utilized established tests such as the elevated plus maze and forced swim test to evaluate efficacy .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds related to 2-(4-(4-((3-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol. These compounds have shown promise against various bacterial strains.

Case Study: Antimicrobial Activity

A comprehensive screening revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods .

Activity TypeReferenceIC50/MIC Values
AntitumorJournal of Medicinal ChemistryLow µM range
NeuropharmacologicalNeuropharmacology JournalSignificant reduction in anxiety behavior
AntimicrobialMicrobial ResearchMIC against S. aureus: X µg/mL

Table 2: Structural Variants and Activities

Compound VariantActivity TypeObserved Effects
Pyrazolo[3,4-d]pyrimidine derivativeAntitumorCell cycle inhibition
Piperazine-linked variantNeuropharmacologicalAnxiolytic effects
Chlorophenyl-containing variantAntimicrobialBactericidal activity

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights structural variations and their implications:

Compound Name/ID Substituents/Modifications Key Features/Biological Implications References
Target Compound 3-Chlorophenylamino, piperazin-1-yl ethanol Chloro group enhances binding affinity; ethanol side chain improves solubility.
2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol () 3,5-Dimethylphenylamino Methyl groups increase lipophilicity, potentially reducing solubility vs. chloro derivatives.
897619-28-2 () Benzylamino, methyl/ethyl groups on ethanol side chain Bulky substituents may alter pharmacokinetics; methyl/ethyl groups reduce polarity.
58733-10-1 () Morpholinyl group at position 4 Morpholine enhances solubility; may target PI3K/mTOR pathways.
Example 33 () Chromen-4-one moiety, fluorophenyl Expanded aromatic system likely shifts target selectivity (e.g., tyrosine kinases).

Physicochemical and Pharmacological Properties

  • Solubility: The ethanol side chain in the target compound improves aqueous solubility compared to methyl/morpholinyl derivatives ().
  • Metabolic Stability: Piperazine-ethanol moieties are less prone to oxidative metabolism than morpholinyl or benzylamino groups (), suggesting improved half-life .

Research Findings and Implications

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with chloro/methyl groups () are reported inhibitors of VEGF-R2 and EGFR kinases, with chloro derivatives showing superior IC50 values .
  • Anticancer Activity: Ethanol side chains (target compound, ) correlate with improved tumor penetration in preclinical models vs. lipophilic analogs .
  • Synthetic Challenges: Chlorophenyl incorporation (target compound) may require optimized purification steps (e.g., recrystallization from ethanol/dioxane) to avoid byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-((3-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
Reactant of Route 2
2-(4-(4-((3-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

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